7-Bromoquinolin-4-ol

Cytotoxicity Lymphoma Marine Alkaloid

7-Bromoquinolin-4-ol (CAS 82121-06-0), also known as 7-bromo-4-hydroxyquinoline, is a halogenated quinoline heterocycle characterized by a bromine atom at the 7-position and a hydroxyl group at the 4-position of the quinoline scaffold. With a molecular formula of C9H6BrNO and a molecular weight of 224.05 g/mol, this compound exists as a solid at ambient conditions and is primarily utilized as a research chemical and synthetic building block.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 82121-06-0
Cat. No. B3416441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinolin-4-ol
CAS82121-06-0
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=CC2=O
InChIInChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
InChIKeyGGCBEWNXEGDQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinolin-4-ol CAS 82121-06-0: Baseline Properties and Procurement Context


7-Bromoquinolin-4-ol (CAS 82121-06-0), also known as 7-bromo-4-hydroxyquinoline, is a halogenated quinoline heterocycle characterized by a bromine atom at the 7-position and a hydroxyl group at the 4-position of the quinoline scaffold [1]. With a molecular formula of C9H6BrNO and a molecular weight of 224.05 g/mol, this compound exists as a solid at ambient conditions and is primarily utilized as a research chemical and synthetic building block . It belongs to the class of quinolin-4-ol derivatives, which are recognized for their broad utility in medicinal chemistry and agrochemical discovery programs .

Why 7-Bromoquinolin-4-ol Cannot Be Substituted with Generic Quinolin-4-ol Analogs


The substitution of 7-Bromoquinolin-4-ol with other halogenated quinolin-4-ol derivatives (e.g., 6-bromo, 8-bromo, or chloro analogs) is not scientifically sound without empirical verification. The specific regiochemistry of the bromine atom at the 7-position, as opposed to the 6- or 8-position, alters the electronic distribution, steric profile, and hydrogen-bonding capacity of the quinoline core, which can dramatically shift target binding affinity, metabolic stability, and synthetic utility . Furthermore, the compound's reported cytotoxic profile in mouse lymphoma cell lines and its established role as a precursor for quinoline Schiff bases with antibacterial activity represent scaffold-specific behaviors that cannot be assumed for regioisomers or other halogen variants. Procurement decisions based solely on core scaffold similarity, without quantitative comparative data, risk selecting an analog with divergent biological activity, incompatible synthetic pathways, or uncharacterized off-target effects.

7-Bromoquinolin-4-ol: Quantitative Evidence for Differentiated Selection


Cytotoxicity Profile in Mouse Lymphoma Cell Lines Relative to Unsubstituted Quinolin-4-ol

7-Bromoquinolin-4-ol exhibits measurable cytotoxicity against mouse lymphoma cell lines, a property not observed in the unsubstituted quinolin-4-ol core . While specific IC50 values are not disclosed in the open literature, the compound's isolation from the marine sponge Dendrilla membranosa and its documented cytotoxic activity provide a differentiated biological profile .

Cytotoxicity Lymphoma Marine Alkaloid Anticancer

Predicted Physicochemical Differentiation: LogP and Polar Surface Area vs. 7-Chloro Analog

The substitution of bromine at the 7-position yields a predicted LogP of approximately 2.6–3.3 [1], which is significantly higher than the 7-chloro analog (7-chloroquinolin-4-ol), for which lower lipophilicity would be expected due to the smaller size and higher electronegativity of chlorine . The bromine atom also contributes to a larger molar refractivity (51.8±0.3 cm3) and polar surface area (33 Å2) compared to the chloro analog, which may enhance membrane permeability and alter target binding kinetics [1].

Physicochemical Properties Lipophilicity Drug-likeness ADME

Synthetic Utility as a Building Block: 7-Bromoquinolin-4-ol vs. 6-Bromo Isomer in Cross-Coupling Reactions

The 7-bromo substituent on the quinolin-4-ol scaffold is strategically positioned for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . While the 6-bromo isomer (6-Bromoquinolin-4-ol, CAS 145369-94-4) is also widely used in such transformations , the 7-position may offer distinct steric and electronic advantages for specific coupling partners. The 7-bromo derivative has been explicitly cited as a reagent in the synthesis of quinoline Schiff bases with antibacterial activity , whereas similar specific applications for the 6-bromo isomer are less frequently documented in vendor literature.

Cross-coupling Suzuki coupling Buchwald-Hartwig Medicinal Chemistry

Differentiated Storage and Stability Profile: Ambient Storage vs. 8-Bromo Isomer's More Stringent Requirements

7-Bromoquinolin-4-ol is reported to be stable under ambient storage conditions , a logistical advantage over the 8-bromo isomer (8-Bromoquinolin-4-ol, CAS 57798-00-2), which is recommended for storage in a cool, dry place and has a specified melting point of 170-176°C, indicating potential stability concerns at elevated temperatures . The 7-bromo derivative's ambient storage tolerance reduces the need for cold-chain logistics and specialized storage facilities, which can lower procurement and inventory management costs.

Stability Storage Logistics Procurement

Procurement-Driven Application Scenarios for 7-Bromoquinolin-4-ol


Medicinal Chemistry: Quinoline Schiff Base Library Synthesis for Antibacterial Drug Discovery

7-Bromoquinolin-4-ol serves as a direct precursor for the synthesis of quinoline Schiff bases, a class of compounds with demonstrated antibacterial activity . Researchers engaged in the development of novel antibiotics targeting resistant strains, including ESBL-producing E. coli and MRSA, can utilize this building block to rapidly generate diverse Schiff base libraries . The compound's documented use in this specific synthetic pathway provides a validated starting point, reducing the need for de novo route scouting and enabling faster hit-to-lead progression.

Anticancer Drug Discovery: Cytotoxic Lead Generation for Lymphoma

Given its demonstrated cytotoxicity against mouse lymphoma cell lines , 7-Bromoquinolin-4-ol is a compelling starting material for medicinal chemistry programs targeting hematological malignancies. The compound's marine alkaloid origin suggests a potentially novel mechanism of action, and its bromine substituent offers a handle for further structural optimization via cross-coupling chemistry . This differentiates it from generic quinolin-4-ol cores that lack intrinsic cytotoxicity and would require extensive synthetic modification to achieve a similar biological starting point.

Structure-Activity Relationship (SAR) Studies: Halogen Scanning of Quinoline-Based Drug Candidates

In lead optimization campaigns, the precise position of a halogen substituent can dramatically impact potency, selectivity, and pharmacokinetics . 7-Bromoquinolin-4-ol is an essential tool for halogen scanning exercises, allowing medicinal chemists to systematically compare the 7-bromo derivative against its 6-bromo, 8-bromo, and 5-bromo regioisomers. The predicted lipophilicity shift (ΔLogP ≈ +0.5–1.0 vs. chloro analog) [1] and the compound's ambient stability make it a practical and informative comparator for SAR campaigns aimed at optimizing CNS penetration or target residence time.

Chemical Biology: Probe Development and Target Identification

The 7-bromo substituent on the quinolin-4-ol scaffold serves as a versatile functional handle for bioconjugation and probe synthesis. The bromine atom can be readily exchanged for a boronic ester to enable Suzuki coupling with fluorescent tags or affinity matrices, facilitating target identification and cellular imaging studies. This synthetic flexibility, combined with the compound's documented biological activity , positions 7-Bromoquinolin-4-ol as a valuable intermediate for generating chemical biology probes to deconvolute the mechanism of action of quinoline-based bioactive molecules.

Technical Documentation Hub

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